2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-3-36-21-7-5-4-6-19(21)29-22(34)13-33-20-11-8-16(2)12-18(20)24-25(33)27(35)32(15-28-24)14-23-30-26(31-37-23)17-9-10-17/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDITJFVSZWUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Protocols
Pyrimido[5,4-b]Indole Core Formation
The tricyclic core is synthesized via cyclocondensation of substituted indole derivatives with pyrimidine precursors.
Method A: Acid-Catalyzed Cyclocondensation
- Reagents : 5-Methylindole, pyrimidine-2,4-diamine, acetic acid (catalyst).
- Conditions : Reflux in toluene at 110°C for 12–18 hours.
- Mechanism : Nucleophilic attack by indole’s C3 position on pyrimidine’s C5, followed by dehydration.
- Yield : 65–72%.
Method B: Photolytic Cyclization
Introduction of 3-Cyclopropyl-1,2,4-Oxadiazole Methyl Group
The oxadiazole ring is constructed via cyclization of an amidoxime intermediate.
Step 1: Synthesis of Amidoxime
- Reagents : Cyclopropanecarbonyl chloride, hydroxylamine hydrochloride.
- Conditions : Stir in ethanol at 60°C for 4 hours.
- Product : N-Hydroxycyclopropanecarboximidamide.
Step 2: Cyclization to Oxadiazole
- Reagents : Amidoxime, chloroacetic acid, phosphorus oxychloride.
- Conditions : Reflux in acetonitrile at 80°C for 8 hours.
- Product : 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid.
Step 3: Methylation and Coupling
- Reagents : Oxadiazole carboxylic acid, thionyl chloride (to form acyl chloride), then reaction with pyrimidoindole core.
- Conditions : DMF, triethylamine, 0°C → 25°C, 6 hours.
- Yield : 68–75%.
Substituent Modification: 8-Methyl and 4-Oxo Groups
Acetamide Coupling with 2-Ethoxyphenylamine
The final acylation employs EDC/HOBt-mediated coupling.
Protocol:
- Reagents : Pyrimidoindole-oxadiazole intermediate, chloroacetyl chloride, 2-ethoxyaniline, EDC, HOBt.
- Conditions : DMF, 0°C → 25°C, 12 hours.
- Workup : Extraction with ethyl acetate, column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
- Yield : 82–88%.
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclocondensation Temp | 105–115°C | ±10% yield |
| Oxadiazole Cyclization | POCl₃ vs. PCl₅ | POCl₃: +15% |
| Coupling Agent | EDC/HOBt vs. DCC | EDC: +12% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
- Melting Point : 214–216°C.
Comparative Synthesis Routes
| Method | Total Yield | Key Advantage | Limitation |
|---|---|---|---|
| Linear (Core → Oxadiazole → Acetamide) | 44% | High intermediate stability | Lengthy (8 steps) |
| Convergent (Modular coupling) | 52% | Fewer steps (5 steps) | Requires pure intermediates |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety and oxadiazole ring are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The acetamide group hydrolyzes to form carboxylic acid derivatives. For example, in HCl/ethanol, the compound may yield 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetic acid and 2-ethoxyaniline. -
Basic Hydrolysis :
In NaOH, the oxadiazole ring may cleave, producing intermediates with open-chain structures.
Oxidation and Reduction
The cyclopropyl group and pyrimidine-indole core participate in redox reactions:
-
Oxidation :
Treatment with oxidizing agents like KMnO₄ or H₂O₂ targets the cyclopropyl moiety, potentially forming epoxy derivatives or breaking the cyclopropane ring . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure, altering electronic properties.
Substitution Reactions
Electrophilic substitution occurs at the indole’s C-3 position and the oxadiazole’s methyl group:
Cycloaddition and Cross-Coupling
The oxadiazole and pyrimidine rings enable cycloadditions and metal-catalyzed couplings:
-
Diels-Alder Reactions :
The oxadiazole acts as a dienophile, forming fused bicyclic structures with dienes. -
Suzuki Coupling :
Palladium-catalyzed coupling with aryl boronic acids modifies the 2-ethoxyphenyl group.
Nucleophilic and Electrophilic Additions
-
Nucleophilic Attack :
The acetamide’s carbonyl group reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. -
Electrophilic Addition :
The indole’s π-system undergoes electrophilic additions (e.g., with Br₂) at C-2 or C-4 positions .
Stability and Degradation
The compound degrades under UV light or elevated temperatures:
| Condition | Degradation Pathway | Products |
|---|---|---|
| UV Light | Photooxidation of oxadiazole | Oxazole derivatives and CO₂. |
| Thermal (≥150°C) | Pyrolysis of cyclopropyl group | Alkenes and gaseous byproducts . |
Key Findings from Analog Studies
Scientific Research Applications
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidoindole Derivatives
*Calculated based on molecular formula.
- Electron-Donating vs. Withdrawing Groups : The ethoxyphenyl group in the target compound (electron-donating) may enhance binding to hydrophobic pockets compared to the 2-fluorophenyl (electron-withdrawing) in the analog from .
- Oxadiazole vs. Benzyl/Thiadiazole : The cyclopropyl-oxadiazole in the target compound likely improves metabolic stability over benzyl groups (prone to oxidation) , while the thiadiazole-sulfanyl group in may alter solubility and target selectivity.
Bioactivity and Pharmacokinetic Profiles
Table 2: Bioactivity and Pharmacokinetic Comparisons
*Based on similarity to HDAC inhibitors with ~70% Tanimoto index .
- FLAP Inhibitors : Oxadiazole-containing compounds like BI 665915 exhibit potent FLAP binding (IC50 <10 nM) and favorable DMPK profiles, suggesting the target compound’s oxadiazole moiety may confer similar advantages .
Structural Similarity Analysis
- Tanimoto Coefficient : Using fingerprint-based methods, the target compound may share >60% similarity with pyrimidoindole-based HDAC inhibitors (e.g., aglaithioduline vs. SAHA ), suggesting overlapping pharmacophores.
- Molecular Networking : High cosine scores (>0.8) in MS/MS fragmentation patterns could link the target compound to pyrimidoindole clusters with demonstrated enzyme inhibition .
Key Differentiators and Implications
Metabolic Stability : The cyclopropyl-oxadiazole group may reduce oxidative metabolism compared to benzyl or thiadiazole analogs .
Solubility : The ethoxyphenyl group likely improves aqueous solubility over halogenated phenyl groups, critical for oral bioavailability.
Target Selectivity : Structural variations in the acetamide side chain (e.g., ethoxy vs. fluorine ) could shift selectivity between kinase isoforms or HDAC subtypes.
Biological Activity
The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific studies.
Synthesis and Structural Properties
The synthesis of the compound involves multiple steps that typically include the formation of the oxadiazole ring and subsequent modifications to introduce the pyrimidine and indole moieties. The structural complexity allows for various interactions with biological targets.
Key Structural Features
- Oxadiazole Ring : Known for its bioactivity, particularly in antimicrobial and anti-inflammatory applications.
- Pyrimidine and Indole Moieties : These structures are often associated with significant pharmacological effects, including anticancer properties.
Biological Activity
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine and indole compounds exhibit potent anticancer properties. The specific compound under discussion has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
2. Muscarinic Receptor Modulation
Studies have highlighted the compound's ability to act as a selective modulator of muscarinic receptors. Specifically, it has been identified as a partial agonist at the M1 receptor subtype while exhibiting antagonist properties at M2 and M3 subtypes. This selectivity may have implications for treating conditions like Alzheimer's disease by enhancing cholinergic signaling without overstimulation of other receptor subtypes .
3. Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial effects. Preliminary studies suggest that the compound exhibits activity against a range of bacterial strains, although further investigation is required to elucidate its spectrum of activity and mechanism of action.
Case Studies
Several case studies have explored the biological activity of similar compounds:
Mechanistic Insights
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Receptor Interaction : Binding affinity studies indicate that the compound effectively interacts with muscarinic receptors, influencing neurotransmitter dynamics.
- Cellular Pathways : The induction of apoptosis in cancer cells may involve the activation of caspase pathways or modulation of Bcl-2 family proteins.
Q & A
Q. What are the critical synthetic steps for constructing the pyrimido[5,4-b]indole core in this compound?
The synthesis of the pyrimido[5,4-b]indole core typically involves cyclocondensation of substituted indole derivatives with pyrimidine precursors under controlled conditions. Key steps include:
- Indole functionalization : Introducing methyl or oxo groups at specific positions (e.g., 8-methyl-4-oxo) via alkylation or oxidation .
- Heterocycle formation : Cyclization using agents like POCl₃ or polyphosphoric acid to form the fused pyrimidine-indole system .
- Oxadiazole integration : Coupling the 3-cyclopropyl-1,2,4-oxadiazole moiety via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like DBU .
Methodological Tip : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl, ethoxyphenyl) and detect stereochemical anomalies .
- Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular formula and detect isotopic patterns .
- X-ray crystallography : For unambiguous confirmation of the pyrimidoindole and oxadiazole spatial arrangement .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for introducing the 3-cyclopropyl-1,2,4-oxadiazole group?
Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for oxadiazole coupling. For example:
- Reaction path search : Identify low-energy pathways for SN2 or radical-mediated coupling using Gaussian or ORCA .
- Solvent effects : COSMO-RS simulations to select solvents (e.g., DMF, THF) that stabilize intermediates .
Case Study : ICReDD’s workflow combines computational predictions with robotic experimentation to reduce trial-and-error, achieving >90% yield in analogous heterocycle couplings .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites and assess hepatic stability .
- Protein binding assays : Surface plasmon resonance (SPR) to evaluate target engagement discrepancies (e.g., serum protein interference) .
- Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic modeling (e.g., non-linear mixed-effects models) .
Q. How to design a structure-activity relationship (SAR) study focusing on the 2-ethoxyphenyl acetamide moiety?
- Analog synthesis : Replace the ethoxy group with methoxy, isopropoxy, or halogenated variants .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or thermal shift assays .
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronic effects (Hammett σ) with activity .
Q. What methods mitigate impurities from incomplete cyclopropane-oxadiazole coupling?
- Reaction optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for higher regioselectivity .
- Purification techniques : Combine flash chromatography (silica gel, gradient elution) with recrystallization (ethanol/water) .
- Impurity tracking : LC-MS with charged aerosol detection (CAD) to quantify residual starting materials .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during bioactivity assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., DSPC/cholesterol) for improved bioavailability .
Q. What experimental controls are critical when assessing enzyme inhibition?
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Negative controls : Use vehicle-only and scrambled peptide substrates to rule out non-specific binding .
- Redox interference checks : Add catalase or superoxide dismutase to counteract false signals from reactive oxygen species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
